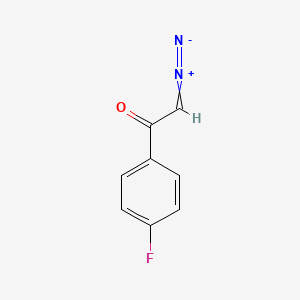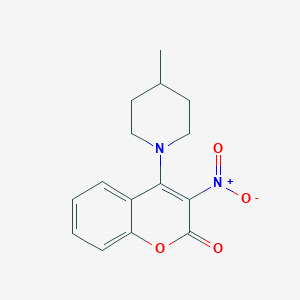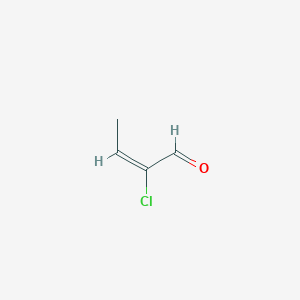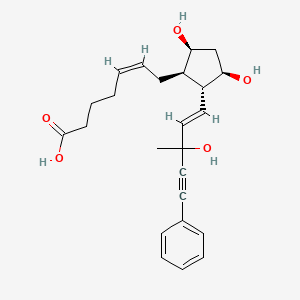
p-Fluoro-2-diazoacetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Fluoro-2-diazoacetophenone: is an organic compound that belongs to the class of diazo compounds. It is characterized by the presence of a diazo group (-N=N-) attached to an acetophenone moiety, with a fluorine atom substituted at the para position of the phenyl ring. This compound is of significant interest in organic synthesis due to its reactivity and versatility in forming various chemical intermediates.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of p-Fluoro-2-diazoacetophenone typically involves the diazotization of p-fluoroacetophenone. One common method includes the reaction of p-fluoroacetophenone with diazomethane in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like diethyl ether at low temperatures (around -10°C to 0°C) to ensure the stability of the diazo compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions to ensure safety and high yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: p-Fluoro-2-diazoacetophenone undergoes various types of reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Cycloaddition Reactions: It participates in 1,3-dipolar cycloaddition reactions to form heterocyclic compounds.
Decomposition Reactions: The diazo group can decompose to generate reactive intermediates such as carbenes.
Common Reagents and Conditions:
Nucleophiles: Reagents like amines, alcohols, and thiols can react with this compound under mild conditions.
Catalysts: Transition metal catalysts such as copper or rhodium can facilitate cycloaddition reactions.
Solvents: Anhydrous solvents like dichloromethane or tetrahydrofuran are commonly used.
Major Products:
Phenacylsulphonium Salts: Reaction with diphenyl sulphide and trifluoromethanesulphonic acid yields phenacylsulphonium salts.
Cyclopropanecarboxylates: Reaction with activated unsaturated compounds in the presence of gallium trichloride yields cyclopropanecarboxylates.
Wissenschaftliche Forschungsanwendungen
Chemistry: p-Fluoro-2-diazoacetophenone is used as a versatile intermediate in organic synthesis. It is employed in the synthesis of complex molecules, including heterocycles and natural products.
Biology and Medicine: The incorporation of fluorine atoms in small molecules can enhance their biological activity and metabolic stability. This compound is used in the development of pharmaceuticals and imaging agents .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and advanced materials. Its reactivity makes it valuable in the synthesis of specialty chemicals and polymers.
Wirkmechanismus
The mechanism of action of p-Fluoro-2-diazoacetophenone involves the generation of reactive intermediates such as carbenes upon decomposition of the diazo group. These intermediates can undergo various reactions, including insertion into C-H bonds, cycloaddition, and nucleophilic substitution. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Diazoacetophenone: Lacks the fluorine substitution, leading to different reactivity and properties.
m-Fluoro-2-diazoacetophenone: The fluorine atom is substituted at the meta position, affecting its electronic properties and reactivity.
Diazoacetone: Another diazo compound with different structural features and reactivity.
Uniqueness: p-Fluoro-2-diazoacetophenone is unique due to the presence of the fluorine atom at the para position, which influences its electronic properties and reactivity. This substitution can enhance the stability of the diazo compound and its reactivity towards nucleophiles and electrophiles.
Eigenschaften
IUPAC Name |
2-diazo-1-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-7-3-1-6(2-4-7)8(12)5-11-10/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQCKFADJHWBER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=[N+]=[N-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344369 |
Source


|
| Record name | AGN-PC-02JN8R | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3488-44-6 |
Source


|
| Record name | AGN-PC-02JN8R | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[5-methoxy-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B14147865.png)





![(5Z)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B14147908.png)
![1a(2)-(3,4-Dichlorophenyl)spiro[bicyclo[2.2.1]hept-5-ene-2,3a(2)-pyrrolidine]-2a(2),5a(2)-dione](/img/structure/B14147909.png)



![2-(3-bromophenyl)-9-methyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B14147927.png)


